LY 303511

PI3K inhibition Negative control Enzymatic assay

Rigorously validate PI3K-dependent phenotypes. Researchers using LY294002 require a true negative control that lacks PI3K inhibition while sharing off-target effects (Kv, BET). LY 303511 (≥98% purity) is the validated solution. • No PI3K inhibition at concentrations up to 100 µM->200-fold selectivity window vs. LY294002. • Retains Kv channel blockade (IC50 64.6 µM) and BET bromodomain inhibition for precise off-target dissection. • Bulk quantities available; stable at -20°C; shipped globally with blue ice.

Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
CAS No. 154447-38-8
Cat. No. B1662886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY 303511
CAS154447-38-8
Synonyms2-(4-piperazinyl)-8-phenyl-4H-1-benzopyran-4-one
LY 303511
LY-303511
LY303511
Molecular FormulaC19H18N2O2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C19H18N2O2/c22-17-13-18(21-11-9-20-10-12-21)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13,20H,9-12H2
InChIKeyNGAGMBNBKCDCDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solid

Structure & Identifiers


Interactive Chemical Structure Model





LY 303511: PI3K Negative Control Profile


LY 303511, 2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one, is a cell-permeable small molecule (MW 306.36, purity typically ≥98-99%) . It is a close structural analog of the phosphatidylinositol 3-kinase (PI3K) inhibitor LY294002, differing by a single atom substitution (-NH for -O in the morpholine ring) [1]. This single alteration renders it functionally distinct: it does not inhibit PI3K, even at concentrations ≥100 µM , establishing its primary utility as a negative control compound to validate PI3K-dependent signaling hypotheses .

Negative control for PI3K pathway validation
Structurally analogous to LY294002, but PI3K-inactive
Distinguishes PI3K-dependent from scaffold-mediated effects

LY 303511 Target Validation & Off-Target Profiling


Generic substitution of LY 303511 with other PI3K or mTOR inhibitors is not scientifically valid due to its unique and quantifiable lack of PI3K inhibitory activity [1]. While structurally nearly identical to the PI3K inhibitor LY294002, LY 303511 exhibits a >200-fold reduction in PI3K inhibitory potency [2]. Conversely, it retains significant off-target activities, such as Kv channel blockade [3] and BET bromodomain inhibition [4], which are crucial for dissecting compound-specific versus pathway-specific effects. Using an active PI3K inhibitor like LY294002 or Wortmannin as a 'control' would confound results by simultaneously inhibiting PI3K and engaging the same off-targets. The quantitative evidence below demonstrates exactly where LY 303511's activity profile diverges from its analogs, making it an indispensable tool for rigorous experimental design.

PI3K inactivity
Not interchangeable with active PI3K inhibitors (e.g., LY294002, Wortmannin). Using an active inhibitor as a negative control may confound PI3K-dependent readouts.
Off-target profile differs
Retains Kv channel blockade and BET bromodomain inhibition, unlike structurally unrelated controls. These activities may affect excitable cells and epigenetic readouts.
Not a universal negative control
Active in mTOR-independent antiproliferation and gap junction modulation. Verify pathway specificity for each experimental context.

LY 303511 vs Key PI3K/mTOR Modulators


PI3K Inhibition: Comparison to LY294002 and Wortmannin

LY 303511 exhibits no significant inhibition of PI3K activity, even at concentrations up to 100 µM, in stark contrast to its analog LY294002 and the structurally unrelated PI3K inhibitor Wortmannin. This is the defining feature that establishes it as a true negative control for PI3K-dependent processes [1].

PI3K Inhibition
Head-to-head
>200-fold vs LY294002
>20,000-fold vs Wortmannin
Establishes PI3K-negative control utility
Cell-free enzymatic assay
PI3K inhibition Negative control Enzymatic assay

Kv Channel Blockade vs LY294002

Both LY 303511 and LY294002 inhibit voltage-gated potassium (Kv) currents in a dose-dependent manner, representing a shared off-target effect. However, LY294002 is significantly more potent [1].

Kv Channel Blockade
Head-to-head
7.2-fold less potent vs LY294002
Shared off-target; may confound excitable-cell studies
Patch-clamp, MIN6 cells
Kv channel Ion channel pharmacology Electrophysiology

BET Bromodomain Inhibition vs LY294002

Both LY 303511 and LY294002 are inhibitors of the BET family of bromodomain proteins (BRD2, BRD3, BRD4). This is a significant off-target activity shared by the pair, but with LY294002 exhibiting greater potency [1].

BET Bromodomain
Cross-study
9.25-fold less potent vs LY294002
Shared off-target; not suitable as BET pathway control
AlphaScreen, BRD2
BET bromodomain Epigenetics BRD2/3/4 inhibition

Antiproliferative Effect & Cell Cycle Arrest vs Rapamycin

LY 303511 inhibits cell proliferation via mTOR-dependent and -independent mechanisms. Unlike the mTORC1 inhibitor Rapamycin, which primarily induces G1 arrest, LY 303511 also reduces G2/M progression and inhibits casein kinase 2 (CK2) activity, indicating a broader and distinct anti-proliferative profile [1].

Antiproliferative vs Rapamycin
Head-to-head
G1 & G2/M arrest; additive S-phase reduction (P=0.056)
Distinct mTOR-independent antiproliferative profile
A549 cells, flow cytometry
Cell proliferation Cell cycle mTOR signaling

GJIC Enhancement vs LY294002

Both LY 303511 and LY294002 increase gap junctional intercellular communication (GJIC) to a similar extent, as measured by calcein dye spread. Importantly, this effect for LY 303511 occurs without concomitant inhibition of AKT phosphorylation, confirming the effect is PI3K-independent [1].

GJIC Enhancement
Head-to-head
Similar calcein spread increase; no AKT phosphorylation inhibition
Validates PI3K-independent gap junction modulation
Immunoblotting confirmed PI3K independence
Gap junctions Intercellular communication Calcein spread

LY 303511 Application Scenarios


Negative Control for PI3K Signaling in Cancer Cells

Use LY 303511 at concentrations up to 100 µM alongside the active PI3K inhibitor LY294002 (at its effective IC50 range, e.g., 1-10 µM) to delineate PI3K-dependent from PI3K-independent effects on cell proliferation, survival, or migration. The lack of PI3K inhibition by LY 303511 [1] ensures that any observed phenotypic changes in the LY294002-treated group, but not the LY 303511-treated group, can be confidently attributed to PI3K blockade [2]. This is a standard, critical control for any study using LY294002.

Ion Channel Regulation: PI3K-Dependent vs Independent

In patch-clamp studies of excitable cells (e.g., neurons, pancreatic β-cells), co-application of LY 303511 (at its IC50 of ~65 µM for Kv channels [1]) with LY294002 allows for the identification of PI3K-specific modulation of ion channel activity. Any channel modulation seen with LY294002 that is absent with LY 303511 is PI3K-dependent. Conversely, effects shared by both compounds (such as Kv2.1 blockade) are likely due to a direct, PI3K-independent action of the chromone scaffold [2].

mTOR-Dependent & Independent Antiproliferative Mechanisms

Employ LY 303511 to study mTOR signaling in cancer models where rapamycin resistance is a concern. LY 303511's ability to inhibit cell proliferation via both mTOR-dependent (S6K phosphorylation) and mTOR-independent (CK2 inhibition, G2/M arrest) pathways [1] makes it a valuable tool for probing alternative growth regulatory circuits. Compare its effects to Rapamycin to identify unique vulnerabilities or compensatory mechanisms in tumor cells [2].

Application
Selection Property
Validation Focus
Negative control for PI3K signaling
PI3K-inactive scaffold control
Verify PI3K-dependence by comparing with LY294002
Ion channel regulation dissection
Shared Kv channel blockade with reduced potency
Distinguish PI3K-dependent vs scaffold-mediated channel effects
mTOR-independent antiproliferative mechanisms
mTOR-independent & CK2 inhibition profile
Compare cell cycle arrest profile to Rapamycin

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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